molecular formula C13H18N3O4- B11820495 N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate

N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate

Cat. No.: B11820495
M. Wt: 280.30 g/mol
InChI Key: RLEWAIMWYLYPOQ-UHFFFAOYSA-M
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Description

N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate is an organic compound characterized by its unique structure, which includes an amino group, a nitro group, and a tert-butylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate typically involves the reaction of 4-amino-3-nitrobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: Formation of N-[2-(4-amino-3-aminophenyl)ethyl]-N-tert-butylcarbamate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its functional groups.

Mechanism of Action

The mechanism of action of N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-nitrophenyl)ethyl]-N-tert-butylcarbamate: Lacks the amino group, which may affect its reactivity and applications.

    N-[2-(4-amino-3-methylphenyl)ethyl]-N-tert-butylcarbamate: Contains a methyl group instead of a nitro group, leading to different chemical properties.

Uniqueness

N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate is unique due to the presence of both amino and nitro groups, which provide a balance of reactivity and stability. This combination allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C13H18N3O4-

Molecular Weight

280.30 g/mol

IUPAC Name

N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)15(12(17)18)7-6-9-4-5-10(14)11(8-9)16(19)20/h4-5,8H,6-7,14H2,1-3H3,(H,17,18)/p-1

InChI Key

RLEWAIMWYLYPOQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)N(CCC1=CC(=C(C=C1)N)[N+](=O)[O-])C(=O)[O-]

Origin of Product

United States

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